Home > Products > Screening Compounds P81547 > Neurotensin (1-8)
Neurotensin (1-8) - 80887-44-1

Neurotensin (1-8)

Catalog Number: EVT-312985
CAS Number: 80887-44-1
Molecular Formula: C46H71N13O14
Molecular Weight: 1030.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Neurotensin (1-8) is a biologically active octapeptide and a major metabolite of the tridecapeptide neurotensin (1-13). [, , , , , ] Neurotensin is primarily localized and released by endocrine cells of the small intestine but is also found in the central nervous system where it functions as a neurotransmitter or neuromodulator. [, , , , , ]

Neurotensin (1-8) is generated from the enzymatic cleavage of neurotensin (1-13) by various peptidases, including endopeptidase 24.15. [, , , , , ] While neurotensin (1-8) exhibits reduced biological activity compared to the full-length peptide, it is more stable and may have distinct physiological roles. [, ]

Future Directions

References:[1] Increase in neurotensin-like immunoreactivity in rat plasma after administration of calcium, bombesin and fat and its inhibition by somatostatin. - https://www.semanticscholar.org/paper/65b14dfaa54ea44f946b0fd67ed3bacb4840ce43[2] Peptidases involved in the degradation of neurotensin by human brain synaptic membranes - https://www.semanticscholar.org/paper/68be5d667861d4680ecd0916c874506dd12e08d0 [] Neurotensin and neuromedin N undergo distinct catabolic processes in murine astrocytes and primary cultured neurons. - https://www.semanticscholar.org/paper/66a5a10c99ff7582389aa859dd00dd0a575a6a3a [] Neurotensin-mediated inhibition of cyclic AMP formation in neuroblastoma N1E115 cells: involvement of the inhibitory GTP-binding component of adenylate cyclase. - https://www.semanticscholar.org/paper/74d9ebb95f65a778cc7ee225e3f5fa5d9c18b356 [] Role of endopeptidase 3.4.24.16 in the catabolism of neurotensin, in vivo, in the vascularly perfused dog ileum - https://www.semanticscholar.org/paper/b0d6d6d90ce4a3add7fdfb1619e78a48ccadf59a[6] Peptidases in dog-ileum circular and longitudinal smooth-muscle plasma membranes. Their relative contribution to the metabolism of neurotensin. - https://www.semanticscholar.org/paper/e9549d087e19f66d1595bc72b5cc964963de5e57

Overview

Neurotensin (1-8) is a peptide fragment derived from the neurotensin hormone, which plays a significant role in various physiological processes, including modulation of pain, regulation of body temperature, and influence on the endocrine system. This peptide is known for its interaction with neurotensin receptors, particularly neurotensin receptor 1, and has been the subject of extensive research due to its potential therapeutic applications.

Source

Neurotensin is primarily synthesized in the central nervous system and the gastrointestinal tract. It is produced from a larger precursor protein known as pro-neurotensin. The neurotensin (1-8) fragment consists of the first eight amino acids of the neurotensin peptide, which are critical for its biological activity.

Classification

Neurotensin (1-8) falls under the category of bioactive peptides and is classified as a neuropeptide. It is involved in neurotransmission and acts as a neuromodulator.

Synthesis Analysis

Methods

The synthesis of neurotensin (1-8) can be achieved through solid-phase peptide synthesis or solution-phase synthesis. Solid-phase synthesis allows for the stepwise assembly of amino acids on a solid support, facilitating the purification of the final product.

Technical Details

In solid-phase synthesis, protected amino acids are sequentially added to a growing peptide chain. The N-terminal amine group is typically protected using a suitable protecting group (such as Fmoc or Boc). After each coupling reaction, the protecting group is removed to expose the amine for subsequent reactions. The final product is cleaved from the solid support and purified using techniques such as high-performance liquid chromatography.

Molecular Structure Analysis

Structure

The molecular structure of neurotensin (1-8) consists of eight amino acids: Tyr(1), Pro(2), Lys(3), Asp(4), Phe(5), Arg(6), Glu(7), and Asn(8). The specific sequence contributes to its receptor binding affinity and biological activity.

Data

The molecular formula for neurotensin (1-8) is C₃₈H₅₃N₉O₉S, with a molecular weight of approximately 823.9 g/mol. The structure features several functional groups, including aromatic rings and charged side chains that facilitate interactions with receptors.

Chemical Reactions Analysis

Reactions

The primary chemical reactions involved in synthesizing neurotensin (1-8) include peptide bond formation through amide coupling reactions between activated carboxylic acids and amines. These reactions can be catalyzed by coupling agents such as carbodiimides.

Technical Details

During synthesis, side reactions such as racemization or deprotection can occur. Therefore, careful control of reaction conditions (e.g., temperature, pH) is essential to ensure high yields and purity of the final product. Analytical techniques like mass spectrometry and nuclear magnetic resonance spectroscopy are commonly employed to confirm the identity and purity of synthesized peptides.

Mechanism of Action

Process

Neurotensin (1-8) exerts its effects by binding to neurotensin receptors, particularly neurotensin receptor 1. This binding induces conformational changes in the receptor that activate intracellular signaling pathways, including phospholipase C activation leading to increased intracellular calcium levels.

Data

Studies utilizing techniques such as hydrogen-deuterium exchange mass spectrometry have shown that ligand binding leads to conformational heterogeneity in the receptor, suggesting an induced-fit mechanism where receptor conformation adapts upon ligand binding .

Physical and Chemical Properties Analysis

Physical Properties

Neurotensin (1-8) is typically found as a white powder when synthesized in its pure form. It is soluble in water and exhibits stability under certain pH conditions but may degrade when exposed to extreme pH or temperature conditions.

Chemical Properties

The peptide displays characteristics typical of many bioactive peptides, including susceptibility to enzymatic degradation by peptidases. Its stability can be enhanced through modifications such as cyclization or incorporation of non-natural amino acids .

Applications

Scientific Uses

Neurotensin (1-8) has garnered interest in pharmacological research due to its role in modulating pain perception, appetite regulation, and potential implications in psychiatric disorders. It has been studied for its effects on dopamine release and its potential use as an antipsychotic agent . Additionally, research into neurotensin analogues aims to develop more stable compounds with enhanced receptor selectivity and therapeutic efficacy .

Introduction to Neurotensin (1-8) in Neuropeptide Research

Historical Discovery and Contextualization Within the Neurotensin Family

Neurotensin (NT), a 13-amino acid peptide (pGlu-Leu-Tyr-Glu-Asn-Lys-Pro-Arg-Arg-Pro-Tyr-Ile-Leu), was first isolated from bovine hypothalami in 1973 by Carraway and Leeman [1] [6]. This discovery initiated research into its truncated metabolites, including Neurotensin (1-8) (NT(1-8); pGlu-Leu-Tyr-Glu-Asn-Lys-Pro-Arg). Early catabolism studies revealed NT(1-8) as a stable metabolic fragment generated through selective endopeptidase cleavage. Unlike the full-length peptide, NT(1-8) exhibits distinct receptor interaction profiles and physiological effects, positioning it as an independent signaling entity rather than merely a degradation product [2] [6]. Its identification in vascular perfusates of the dog ileum confirmed its natural occurrence in vivo and spurred investigations into its unique biological roles [2].

Table 1: Key Discoveries in Neurotensin Research

YearDiscoverySignificance
1973Isolation of full-length Neurotensin (1-13) from bovine hypothalamusIdentification of the parent neuropeptide [1]
1988Characterization of endopeptidase-mediated NT catabolismRevealed stable metabolic fragments including NT(1-8) [2]
1994Detection of NT(1-8) in vascular perfusates of dog ileumConfirmed in vivo relevance of NT(1-8) [2]
2014Synthetic development of NT(1-8) analogsEnabled receptor-specific pharmacological studies [1]

Biosynthesis and Proteolytic Processing of Neurotensin Precursors

NT(1-8) derives from the enzymatic processing of prepro-neurotensin, a 170-amino acid precursor protein. Proteolytic cleavage by prohormone convertases (PC1/3 and PC2) liberates the bioactive NT(1-13) peptide [5] [7]. Subsequent degradation by endopeptidases generates NT(1-8):

  • Endopeptidase 24.11 (Neprilysin): Cleaves the Arg⁸-Arg⁹ bond within NT(1-13), yielding NT(1-8) and NT(9-13) [2]
  • Endopeptidase 24.16: Hydrolyzes the Pro¹⁰-Tyr¹¹ bond, producing NT(1-10) and NT(11-13) [2]
  • Exopeptidases: Further process fragments into smaller peptides

NT(1-8) exhibits significantly extended half-life (2-6 minutes) compared to NT(1-13) (<2 minutes) in peripheral tissues due to resistance to carboxypeptidases targeting C-terminal residues. This stability is attributed to its C-terminal arginine, which reduces susceptibility to aminopeptidases [2] [7]. Inhibition studies using phosphodiepryl 03 and Pro-Ile confirmed endopeptidase 24.16's critical role in NT(1-8) generation, as these inhibitors reduced NT(1-10) formation while increasing intact NT recovery [2].

Table 2: Proteolytic Pathways Generating NT(1-8)

EnzymeCleavage Site in NT(1-13)Primary ProductsInhibitors
Endopeptidase 24.11Arg⁸-Arg⁹NT(1-8) + NT(9-13)Phosphoramidon
Endopeptidase 24.16Pro¹⁰-Tyr¹¹NT(1-10) + NT(11-13)Phosphodiepryl 03, Pro-Ile
Prolyl endopeptidasePro⁷-Arg⁸NT(1-7) + NT(8-13)Not characterized

Comparative Analysis of Neurotensin (1-8) vs. Full-Length Neurotensin (1-13) in Receptor Specificity

Neurotensin receptors comprise three subtypes: NTSR1 (high-affinity GPCR), NTSR2 (low-affinity GPCR), and NTSR3 (sortilin, single transmembrane domain receptor). NT(1-13) activates all three receptors, while NT(1-8) exhibits distinct binding preferences:

  • NTSR1 Affinity: NT(1-13) binds with Kd = 0.15-0.5 nM, while NT(1-8) shows >100-fold reduced affinity (Kd > 50 nM). This results from the absence of C-terminal residues (Tyr-Ile-Leu) critical for high-affinity interaction with transmembrane binding pockets [3] [8] [9]. Molecular dynamics simulations reveal that NT(1-13) adopts a β-turn conformation facilitating deep insertion into NTSR1's orthosteric pocket, whereas NT(1-8) lacks this structural motif [4].
  • NTSR2 Selectivity: NT(1-8) retains moderate affinity for NTSR2 (Kd ≈ 50-100 nM), comparable to NT(1-13)'s low basal affinity for this receptor. This suggests NT(1-8) may function as a selective NTSR2 modulator in neural circuits where this receptor predominates [8] [10].
  • Calcium Signaling: In cellular assays measuring intracellular Ca²⁺ mobilization (Gq-coupled pathway), NT(1-13) demonstrates EC₅₀ = 4.16 × 10⁻⁵ μM with 100% efficacy, while NT(1-8) shows no activity even at 100 μM concentrations [1].
  • Functional Implications: The receptor selectivity profile enables NT(1-8) to preferentially modulate NTSR2-mediated processes including:
  • Analgesia in pain pathways
  • Anti-inflammatory actions in astrocytes and microglia
  • Dopamine-independent behavioral effects [8] [10]

Table 3: Receptor Specificity and Functional Profiles of Neurotensin Fragments

ParameterNT(1-13)NT(1-8)NT(8-13)
NTSR1 Affinity (Kd)0.15-0.5 nM>50 nM5-10 nM
NTSR2 Affinity (Kd)5-7 nM50-100 nM>500 nM
NTSR3 BindingYes (high affinity)Weak/undetectableYes
Calcium MobilizationEC₅₀ = 41.6 pM; Emax=100%InactiveEC₅₀ = 1-10 μM; Emax=80-100%
Primary SignalingGq, MAPK, β-arrestinLimited NTSR2 couplingGq-dependent pathways

The C-terminal hexapeptide NT(8-13) retains NTSR1 agonism (EC₅₀ = 1-10 μM) but shows reduced efficacy compared to NT(1-13) [1] [4]. This highlights how proteolytic processing creates peptides with graded receptor activities: NT(1-13) as a full agonist, NT(8-13) as a partial agonist, and NT(1-8) as a potential NTSR2-preferring ligand. This differential activation allows spatial and temporal fine-tuning of neurotensinergic signaling in tissues where multiple receptors coexist.

Properties

CAS Number

80887-44-1

Product Name

Neurotensin (1-8)

IUPAC Name

(4S)-5-[[(2S)-4-amino-1-[[(2S)-6-amino-1-[(2S)-2-[[(1S)-1-carboxy-4-(diaminomethylideneamino)butyl]carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-4-[[(2S)-3-(4-hydroxyphenyl)-2-[[(2S)-4-methyl-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]pentanoyl]amino]propanoyl]amino]-5-oxopentanoic acid

Molecular Formula

C46H71N13O14

Molecular Weight

1030.1 g/mol

InChI

InChI=1S/C46H71N13O14/c1-24(2)21-31(56-38(65)27-14-16-36(62)52-27)40(67)57-32(22-25-10-12-26(60)13-11-25)41(68)53-28(15-17-37(63)64)39(66)58-33(23-35(48)61)42(69)54-29(7-3-4-18-47)44(71)59-20-6-9-34(59)43(70)55-30(45(72)73)8-5-19-51-46(49)50/h10-13,24,27-34,60H,3-9,14-23,47H2,1-2H3,(H2,48,61)(H,52,62)(H,53,68)(H,54,69)(H,55,70)(H,56,65)(H,57,67)(H,58,66)(H,63,64)(H,72,73)(H4,49,50,51)/t27-,28-,29-,30-,31-,32-,33-,34-/m0/s1

InChI Key

ZJPYPJIAUOEHJV-LGYYRGKSSA-N

SMILES

CC(C)CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)N)C(=O)NC(CCCCN)C(=O)N2CCCC2C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C3CCC(=O)N3

Synonyms

neurotensin (1-8)
pGlu-Leu-Tyr-Glu-Asn-Lys-Pro-Arg

Canonical SMILES

CC(C)CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)N)C(=O)NC(CCCCN)C(=O)N2CCCC2C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C3CCC(=O)N3

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@@H]3CCC(=O)N3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.